(+)-Chlorhydrate d'isocorydine

Vue d'ensemble

Description

Le chlorhydrate d'isocorydine est un alcaloïde aporphine naturel que l'on trouve dans diverses espèces végétales, notamment dans les familles des Papaveraceae, des Menispermaceae et des Annonaceae . Ce composé a suscité un intérêt considérable en raison de ses activités biologiques diverses, notamment ses propriétés antiarythmiques, antibactériennes, antiulcéreuses, antitumorales, antiplasmodiques et antioxydantes .

Applications De Recherche Scientifique

Anticancer Research

Inhibition of Cancer Cell Proliferation

Recent studies have indicated that (+)-Isocorydine hydrochloride exhibits potent anticancer properties. Specifically, it has been shown to significantly reduce the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC), lung cancer (A549), and gastric cancer (SGC7901) cells. The compound induces G2/M phase cell cycle arrest and apoptosis in these cells, making it a promising candidate for cancer therapy .

Mechanism of Action

The mechanism underlying the anticancer effects of (+)-Isocorydine hydrochloride involves targeting cancer stem cells. It has been reported that the compound reduces the percentage of CD133+ and EpCAM-expressing cancer stem cells, which are known for their self-renewal properties and resistance to conventional chemotherapy . This targeting is crucial as it addresses a significant challenge in treating cancers that exhibit chemoresistance.

Combination Therapies

Synergistic Effects with Other Drugs

(+)-Isocorydine hydrochloride has shown potential in combination therapies. For instance, when used in conjunction with Doxorubicin (DOX), it enhances the efficacy against hepatocellular carcinoma cells. This combination has been suggested to overcome resistance mechanisms associated with HCC treatment .

Structure-Activity Relationship Studies

Derivatives and Modifications

Research into the structure-activity relationships (SAR) of (+)-Isocorydine hydrochloride derivatives has revealed that modifications at specific positions can significantly enhance its biological activity. For example, derivatives with amino groups at the C-8 position exhibited improved anticancer activity compared to those with electron-withdrawing groups . This aspect is crucial for developing more effective therapeutic agents based on the isocorydine structure.

Pharmacological Effects

Antioxidant Properties

In addition to its anticancer activities, (+)-Isocorydine hydrochloride has demonstrated antioxidant properties. Studies have shown that it can scavenge free radicals and exhibit metal-chelating abilities, which are beneficial in reducing oxidative stress-related damage in cells .

Case Studies

Several case studies highlight the effectiveness of (+)-Isocorydine hydrochloride in various experimental settings:

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate d'isocorydine implique généralement l'extraction de l'isocorydine à partir de sources végétales, suivie de sa conversion en sel d'hydrochlorure. Le processus d'extraction comprend souvent l'extraction par solvant et des techniques chromatographiques pour isoler le composé pur .

Méthodes de production industrielle : La production industrielle de chlorhydrate d'isocorydine peut impliquer l'extraction à grande échelle à partir de matières végétales, suivie de la purification et de la conversion en forme d'hydrochlorure. Les conditions spécifiques et les réactifs utilisés peuvent varier en fonction de la plante source et de la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'isocorydine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, le mécanisme d'oxydation de l'isocorydine implique la perte d'atomes d'hydrogène, en particulier en position C-8, qui est très réactive .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions du chlorhydrate d'isocorydine comprennent des agents oxydants comme les radicaux de Fremy. Les conditions de ces réactions impliquent généralement des températures contrôlées et des solvants spécifiques pour assurer la transformation souhaitée .

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers dérivés oxydés de l'isocorydine .

4. Applications de la recherche scientifique

Chimie : Il sert de précurseur pour la synthèse de divers dérivés ayant des activités biologiques améliorées.

5. Mécanisme d'action

Le mécanisme par lequel le chlorhydrate d'isocorydine exerce ses effets implique la perturbation du métabolisme énergétique cellulaire et des structures d'actine filamenteuse. Dans les cellules cancéreuses, il induit l'apoptose en augmentant la production d'espèces réactives de l'oxygène, en diminuant le potentiel de la membrane mitochondriale et en réduisant le contenu en ATP . De plus, il cible la population cellulaire latérale résistante aux médicaments dans le carcinome hépatocellulaire en induisant l'apoptose liée à la protéine 4 de mort cellulaire programmée (PDCD4) .

Mécanisme D'action

The mechanism by which isocorydine hydrochloride exerts its effects involves disrupting cellular energy metabolism and filamentous actin structures. In cancer cells, it induces apoptosis by increasing reactive oxygen species production, decreasing mitochondrial membrane potential, and reducing ATP content . Additionally, it targets the drug-resistant cellular side population in hepatocellular carcinoma by inducing programmed cell death 4 (PDCD4)-related apoptosis .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'isocorydine est unique parmi les alcaloïdes aporphines en raison de ses activités biologiques diverses et de ses applications thérapeutiques potentielles. Parmi les composés similaires, citons :

Glaucine : Un autre alcaloïde aporphine aux propriétés antitussives et anti-inflammatoires.

Sinoacutine : Connu pour son activité antiplasmodium.

Scoulerine : Présente des activités antioxydantes et antimicrobiennes significatives.

Comparé à ces composés, le chlorhydrate d'isocorydine se distingue par ses forts effets antitumoraux et sa capacité à cibler les cellules cancéreuses résistantes aux médicaments .

Activité Biologique

(+)-Isocorydine hydrochloride is a notable alkaloid derived from various plant sources, particularly from the family of Aporphine alkaloids. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings related to its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Anticancer Activity

Research has shown that isocorydine derivatives exhibit significant anticancer properties. A study highlighted the effects of structural modifications at the C-8 position of isocorydine, which can enhance its biological activity. For instance, compounds such as 8-amino-isocorydine and 6a,7-dihydrogen-isocorydione demonstrated potent inhibitory effects on various cancer cell lines, including A549 (lung), SGC7901 (gastric), and HepG2 (liver) cells in vitro. The IC50 values for these compounds were significantly lower than those of isocorydine itself, indicating improved efficacy .

Table 1: Anticancer Activity of Isocorydine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Isocorydine | A549 | 186.97 |

| 8-Amino-Isocorydine | A549 | 56.18 |

| 6a,7-Dihydrogen-Isocorydione | A549 | 7.53 |

| Isocorydione | SGC7901 | 197.73 |

| 8-Amino-Isocorydine | SGC7901 | 14.80 |

| 6a,7-Dihydrogen-Isocorydione | SGC7901 | 20.42 |

The studies also indicated that isocorydine could reduce the percentage of cancer stem cells expressing CD133 and EpCAM, which are associated with tumorigenicity and chemoresistance . In vivo studies further confirmed that isocorydine could inhibit tumor growth in murine models, although it required relatively high doses for significant effects.

Anti-Inflammatory Effects

Isocorydine has been recognized for its anti-inflammatory properties as well. A study investigating compounds from Guizhou ethnic medicine found that isocorydine effectively inhibited lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as TNF-α and IL-6 in mouse peritoneal macrophages . The treatment led to a decrease in these cytokines in blood and tissues, suggesting a protective role against inflammatory damage.

Table 2: Anti-Inflammatory Effects of Isocorydine

| Treatment Dose (mg/kg) | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 1.67 | 30 | 25 |

| 5 | 50 | 45 |

| 15 | 70 | 65 |

These findings indicate that isocorydine can mitigate inflammation through its action on macrophages and cytokine production, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Neuroprotective Effects

In addition to its anticancer and anti-inflammatory properties, (+)-isocorydine hydrochloride has shown promise in neuroprotection. Studies suggest that it may exert protective effects against neurodegenerative processes by modulating oxidative stress and apoptosis pathways . The compound's antioxidant capabilities contribute to its neuroprotective potential.

Pharmacokinetics and Tissue Distribution

The pharmacokinetic profile of isocorydine has been explored to understand its absorption and distribution within biological systems. Research indicates that after oral administration, isocorydine exhibits a bioavailability of approximately 76.5%, with significant distribution to the lungs, kidneys, and liver . However, it shows limited penetration across the blood-brain barrier, which may restrict its effectiveness in treating central nervous system disorders.

Table 3: Pharmacokinetic Parameters of Isocorydine

| Parameter | Value |

|---|---|

| Bioavailability | 76.5% |

| Half-life (IV) | 2.2 hours |

| Half-life (oral) | 2.0 hours |

Propriétés

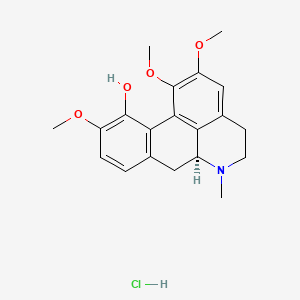

IUPAC Name |

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18;/h5-6,10,13,22H,7-9H2,1-4H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSKLEMBDRWSNZ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929035 | |

| Record name | (+)-Isocorydine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13552-72-2 | |

| Record name | Isocorydine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Isocorydine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13552-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the mechanism of action of (+)-Isocorydine hydrochloride on cardiac function?

A1: (+)-Isocorydine hydrochloride exhibits anti-arrhythmic effects through multiple mechanisms. Studies show that it can counteract arrhythmias induced by various agents like barium chloride, aconitine, and calcium chloride in rats []. It also effectively abolished chloroform and adrenaline-induced arrhythmias in rabbits []. These effects are likely mediated through a combination of actions, including:

- Prolongation of the myocardial functional refractory period: This effect was observed in both rats and rabbits [], suggesting a delay in the heart's ability to conduct electrical impulses and thus, preventing rapid, irregular heartbeats.

- Reduction in myocardial excitability and automaticity: (+)-Isocorydine hydrochloride was found to decrease the contractility, excitability, and automaticity induced by adrenaline in guinea pig papillary muscle []. This suggests a dampening effect on the heart's response to stimulation, potentially contributing to its anti-arrhythmic properties.

- Calcium channel blocking activity: Although considered weaker compared to its other effects, (+)-Isocorydine hydrochloride showed some calcium antagonistic effects in guinea pig papillary muscle, indicated by prolonged functional refractory periods []. This suggests a potential role in regulating calcium influx into cardiac cells, further contributing to its anti-arrhythmic action.

Q2: How does (+)-Isocorydine hydrochloride interact with the mouse vas deferens?

A2: (+)-Isocorydine hydrochloride exerts a biphasic effect on the mouse vas deferens, with both stimulatory and inhibitory actions depending on the concentration []:

- Enhancement of twitch response: At lower concentrations (53-212 μM), (+)-Isocorydine hydrochloride enhances the twitch response to electrical field stimulation in the mouse vas deferens, suggesting an increase in muscle contractility []. This effect appears to be independent of alpha-2 adrenergic receptor antagonism, as it was not affected by yohimbine [].

- Inhibition of twitch response: At higher concentrations (424 μM), (+)-Isocorydine hydrochloride inhibits the twitch response [], indicating a suppression of muscle contraction at these levels.

- Inhibition of norepinephrine and KCl-induced contractions: (+)-Isocorydine hydrochloride inhibits both phasic and tonic contractions induced by norepinephrine and potassium chloride in the vas deferens [], highlighting a potential role in modulating smooth muscle contraction in response to various stimuli.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.